molecular formula C13H18N2O B2773737 [3-(Piperidine-1-carbonyl)phenyl]methanamine CAS No. 1016688-66-6

[3-(Piperidine-1-carbonyl)phenyl]methanamine

Cat. No.: B2773737
CAS No.: 1016688-66-6
M. Wt: 218.3
InChI Key: ACUHWQCMQXFLMX-UHFFFAOYSA-N
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Description

[3-(Piperidine-1-carbonyl)phenyl]methanamine: is an organic compound with the molecular formula C13H18N2O It is a derivative of phenylmethanamine, where the phenyl group is substituted with a piperidine-1-carbonyl group

Properties

IUPAC Name

[3-(aminomethyl)phenyl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-10-11-5-4-6-12(9-11)13(16)15-7-2-1-3-8-15/h4-6,9H,1-3,7-8,10,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUHWQCMQXFLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC(=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Piperidine-1-carbonyl)phenyl]methanamine typically involves the reaction of 3-aminomethylphenyl ketone with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, helps in obtaining the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

[3-(Piperidine-1-carbonyl)phenyl]methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antibacterial Agents
Research has indicated that derivatives of [3-(Piperidine-1-carbonyl)phenyl]methanamine can serve as potential inhibitors of bacterial enzymes. For instance, analogues have been docked against the E. coli MurA enzyme, which is critical for bacterial cell wall synthesis. These studies revealed that certain analogues exhibited favorable binding affinities and pharmacokinetic profiles, suggesting their utility in combating antibiotic resistance .

2. Anti-inflammatory Drug Design
The compound has been explored for its anti-inflammatory properties. A recent study highlighted its role in the development of soluble epoxide hydrolase inhibitors, which are promising candidates for treating inflammation-related diseases such as arthritis and pancreatitis. The modifications to the piperidine structure enhanced the compound's stability and bioavailability .

3. Neuropharmacology
Piperidine derivatives, including this compound, are significant in neuropharmacology due to their ability to interact with neurotransmitter systems. They have been investigated for their potential effects on cognitive disorders, including Alzheimer’s disease, where they may serve as scaffolds for developing drugs targeting acetylcholinesterase .

Case Studies

Study Focus Findings
Study 1Antibacterial ActivityTwo analogues demonstrated superior binding to MurA compared to existing inhibitors, indicating potential as new antibacterial agents .
Study 2Anti-inflammatory EffectsThe compound showed significant analgesic effects in animal models of inflammation, with reduced levels of inflammatory markers .
Study 3Neuropharmacological PotentialInvestigated as a scaffold for acetylcholinesterase inhibitors; modifications improved efficacy in cognitive enhancement models .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. Recent advancements in synthetic methods have focused on improving yields and selectivity through innovative catalytic processes. Techniques such as metal-catalyzed hydrogenation and organocatalysis have been employed to create more complex piperidine derivatives with enhanced biological activities .

Mechanism of Action

The mechanism of action of [3-(Piperidine-1-carbonyl)phenyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    [3-(Piperidine-1-carbonyl)phenyl]methanol: Similar in structure but with a hydroxyl group instead of an amine.

    [3-(Piperidine-1-carbonyl)phenyl]acetic acid: Contains a carboxylic acid group instead of an amine.

    [3-(Piperidine-1-carbonyl)phenyl]ethylamine: Features an ethyl group in place of the methanamine group.

Uniqueness

[3-(Piperidine-1-carbonyl)phenyl]methanamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and

Biological Activity

[3-(Piperidine-1-carbonyl)phenyl]methanamine, also known as a piperidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which incorporates a piperidine ring, contributing to its pharmacological properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2OC_{12}H_{16}N_2O, with a molecular weight of approximately 204.27 g/mol. The compound's structure is crucial for its biological activity, as the piperidine moiety is known to influence interactions with biological targets.

The biological activity of this compound has been linked to several mechanisms:

  • Inhibition of Enzymatic Activity : Piperidine derivatives often exhibit inhibitory effects on various enzymes, including monoamine oxidases (MAO-A and MAO-B), which are involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially offering therapeutic benefits in mood disorders .
  • Anticancer Properties : Some studies have shown that piperidine derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated cytotoxic effects against different carcinoma cell lines (e.g., PC-3 and DU145) through mechanisms involving DNA damage and cell cycle arrest .

Anticancer Activity

A series of experiments were conducted to evaluate the anticancer potential of this compound. In vitro assays revealed that the compound exhibited dose-dependent cytotoxicity against prostate cancer cells (PC-3). The IC50 values were determined as follows:

Time (h)IC50 (μg/mL)
2440.1 ± 7.9
4827.05 ± 3.9
7226.43 ± 2.1

In comparison, the reference compound showed slightly lower cytotoxicity against the same cell line .

Neuropharmacological Effects

Research indicates that this compound may possess neuropharmacological properties by modulating neurotransmitter levels. Inhibition studies on MAO enzymes revealed that similar piperidine compounds could effectively enhance serotonin and norepinephrine levels, suggesting a potential application in treating depression and anxiety disorders .

Case Study 1: Prostate Cancer Treatment

In a study focusing on prostate cancer treatment, this compound was evaluated alongside established chemotherapeutics. The results indicated that this compound not only inhibited tumor growth but also enhanced the efficacy of conventional treatments through synergistic effects .

Case Study 2: Anxiety Disorders

Another case study investigated the anxiolytic effects of piperidine derivatives in animal models. The results demonstrated significant reductions in anxiety-like behaviors, supporting the hypothesis that these compounds may serve as novel anxiolytics by modulating serotonergic pathways .

Q & A

Q. What are the standard synthetic routes for [3-(Piperidine-1-carbonyl)phenyl]methanamine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a piperidine derivative with a functionalized phenyl precursor. Key steps include:
  • Amide Bond Formation : Reacting 3-aminomethylbenzoic acid derivatives with piperidine using coupling agents like EDC/HOBt in anhydrous DCM at 0–25°C .
  • Reductive Amination : Alternative routes employ reductive amination of 3-(piperidine-1-carbonyl)benzaldehyde with methylamine using NaBH₃CN in MeOH/THF .
  • Optimization Parameters : Solvent polarity (DMF vs. DCM), temperature (room temp vs. reflux), and stoichiometry (1.2–1.5 eq. coupling agents) critically impact yield (50–85%) and purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify amine (-NH₂, δ 1.8–2.2 ppm), piperidine protons (δ 1.4–3.1 ppm), and carbonyl (C=O, ~170 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 217.18 (C₁₂H₁₆N₂O) .
  • FT-IR : Detect amine (3350 cm⁻¹) and carbonyl (1650 cm⁻¹) stretches .

Q. How does the stereochemistry of the piperidine ring influence biological activity?

  • Methodological Answer : Piperidine’s chair conformation affects binding to chiral targets (e.g., GPCRs).
  • Enantiomer Separation : Use chiral HPLC (Chiralpak AD-H column, hexane/EtOH 90:10) to resolve enantiomers .
  • SAR Studies : Methyl or fluoro substitutions at C3/C4 of piperidine enhance binding affinity to kinase targets by 2–5× compared to unsubstituted analogs .

Advanced Research Questions

Q. How can computational methods predict the binding modes of this compound to viral enzymes?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with HIV-1 reverse transcriptase (PDB: 3V81). The carbonyl group forms hydrogen bonds with Lys101, while the piperidine ring engages in hydrophobic contacts .
  • MD Simulations (GROMACS) : Simulate ligand stability in the active site (50 ns trajectories). RMSD <2 Å indicates stable binding .

Q. What experimental strategies resolve contradictions in structure-activity relationship (SAR) data for piperidine-based analogs?

  • Methodological Answer :
  • Free-Wilson Analysis : Deconstruct activity contributions of substituents (e.g., meta-substituted phenyl groups reduce IC₅₀ by 30% vs. para-substituted) .
  • Proteolysis Studies : Use CETSA (Cellular Thermal Shift Assay) to validate target engagement when SAR data conflicts with in vitro activity .

Q. Which strategies improve the metabolic stability of this compound in preclinical models?

  • Methodological Answer :
  • Deuterium Incorporation : Replace labile C-H bonds (e.g., benzylic positions) with deuterium to reduce CYP450-mediated oxidation (t₁/₂ increased from 2.1 to 4.7 h in rat liver microsomes) .
  • Prodrug Design : Convert the amine to a pivaloyloxymethyl carbamate, enhancing oral bioavailability (AUC increased 3× in mice) .

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